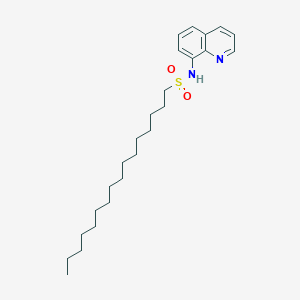![molecular formula C13H16OS B14492665 (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 64888-89-7](/img/structure/B14492665.png)
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 4-methylphenylsulfanyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-methylthiophenol.
Formation of the Sulfanyl Group: The 4-methylthiophenol is reacted with a suitable halogenating agent, such as bromine or chlorine, to form 4-methylphenylsulfanyl halide.
Nucleophilic Substitution: The 4-methylphenylsulfanyl halide is then subjected to nucleophilic substitution with cyclohexanone in the presence of a base, such as sodium hydride or potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining an optimal temperature range to facilitate the nucleophilic substitution reaction.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions at the aromatic ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a cyclopentane ring.
(3R)-3-[(4-Methylphenyl)sulfanyl]cycloheptan-1-one: Similar structure but with a cycloheptane ring.
(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexanol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
Structural Features: The presence of the 4-methylphenylsulfanyl group at the 3-position of the cyclohexanone ring imparts unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
特性
CAS番号 |
64888-89-7 |
|---|---|
分子式 |
C13H16OS |
分子量 |
220.33 g/mol |
IUPAC名 |
(3R)-3-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h5-8,13H,2-4,9H2,1H3/t13-/m1/s1 |
InChIキー |
NDWGZZORJQCRJQ-CYBMUJFWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S[C@@H]2CCCC(=O)C2 |
正規SMILES |
CC1=CC=C(C=C1)SC2CCCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
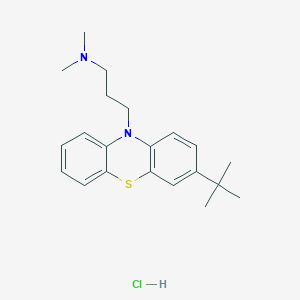
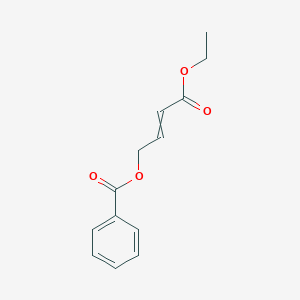
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

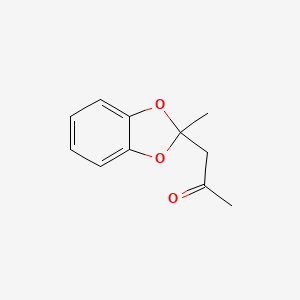
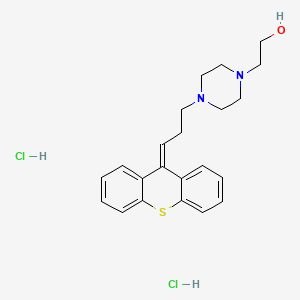

![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
